molecular formula C9H11N3O2S B071159 Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate CAS No. 175202-32-1

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate

Cat. No.: B071159
CAS No.: 175202-32-1
M. Wt: 225.27 g/mol
InChI Key: YJNFNKKEZQZWAL-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate is a chemical compound that belongs to the family of thiophenes. It is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Reactivity

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate has been utilized in the synthesis of various heterocyclic compounds, indicating its versatility as a building block in organic synthesis. For instance, Krinochkin et al. (2021) reported the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates through a solvent-free reaction, showcasing nucleophilic substitution reactions (Krinochkin et al., 2021). Additionally, Hajjem et al. (2010) demonstrated its reaction with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to [3,2-d]4(3H)thienopyrimidinones, contributing to the elucidation of cyclization mechanisms and the reactivity of ester and imidate groups (Hajjem et al., 2010).

Biological Activities

Research has also indicated potential biological activities of derivatives of this compound. Vasu et al. (2003) explored the antibacterial and antifungal activities of two thiophene-3-carboxamide derivatives, revealing insights into their bioactive properties (Vasu et al., 2003). Thomas et al. (2014) studied a class of 5-substituted 2-amino-3-carboxymethylthiophene derivatives for their tumor-selective properties, identifying compounds with preferential inhibition of tumor cell proliferation, highlighting the compound's relevance in medicinal chemistry (Thomas et al., 2014).

Material Science and Sensing Applications

In material science, Guo et al. (2014) synthesized new polythiophene-based conjugated polymers for sensing applications, demonstrating high selectivity and sensitivity towards metal ions in aqueous solutions. This work illustrates the potential of this compound derivatives in the development of fluorescent probes for environmental and analytical chemistry (Guo et al., 2014).

Properties

IUPAC Name

methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-12(2)8-5(4-10)6(11)7(15-8)9(13)14-3/h11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNFNKKEZQZWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=C(S1)C(=O)OC)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381085
Record name methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-32-1
Record name methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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